

synthesis of 2-Amino-5-bromothiazole hydrobromide from 2-aminothiazole

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Compound of Interest

Compound Name: 2-Amino-5-bromothiazole
hydrobromide

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Synthesis of 2-Amino-5-bromothiazole Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **2-Amino-5-bromothiazole hydrobromide**, a key intermediate in the development of various pharmaceutically active compounds. This document provides a comprehensive overview of common synthetic routes from 2-aminothiazole, including detailed experimental protocols, comparative data, and a discussion of the underlying chemical principles.

Introduction

2-Amino-5-bromothiazole and its hydrobromide salt are pivotal building blocks in medicinal chemistry, notably in the synthesis of compounds with antimicrobial, anticancer, and other therapeutic properties. The regioselective introduction of a bromine atom at the C5 position of the 2-aminothiazole nucleus is a critical transformation that allows for further functionalization through cross-coupling reactions. This guide explores various established methods for this bromination, focusing on providing practical, reproducible, and scalable procedures.

Synthetic Pathways and Methodologies

The direct bromination of 2-aminothiazole predominantly occurs at the electron-rich C5 position. Several brominating agents and reaction conditions have been developed to achieve this transformation with high selectivity and yield. The most common methods include the use of elemental bromine, N-bromosuccinimide (NBS), and copper(II) bromide. Additionally, enzymatic methods offer a greener alternative.

Bromination with Elemental Bromine in Acetic Acid

A traditional and effective method for the synthesis of 2-Amino-5-bromothiazole involves the use of elemental bromine in a suitable solvent, typically acetic acid. This method often results in the direct formation of the hydrobromide salt.

Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to elemental bromine. It is often preferred to minimize the formation of over-brominated byproducts. Careful control of reaction temperature is crucial for achieving high selectivity for mono-bromination at the C5 position.[\[1\]](#)

Bromination using Copper(II) Bromide

Copper(II) bromide (CuBr_2) offers a highly regioselective method for the C5-bromination of 2-aminothiazoles.[\[1\]](#)[\[2\]](#) This approach is particularly useful when dealing with sensitive substrates where harsher reagents might lead to decomposition or side reactions.[\[1\]](#)

Enzymatic Bromination

A more environmentally friendly approach involves the use of haloperoxidases, such as vanadium-dependent haloperoxidases (VHPOs), in the presence of a bromide salt and an oxidant like hydrogen peroxide.[\[1\]](#)[\[3\]](#) This biocatalytic method boasts high selectivity under mild reaction conditions.[\[1\]](#)[\[3\]](#)

Experimental Protocols

Protocol 1: Synthesis using Elemental Bromine in Acetic Acid

This protocol describes the synthesis of 2-Amino-5-bromothiazole, which can be isolated as the hydrobromide salt.

Procedure:

- Dissolve 2-aminothiazole (400 mg, 4 mmol) in 16 mL of acetic acid in a flask at 0 °C.[4]
- Slowly add bromine (408 µL, 8 mmol) dropwise to the solution.[4]
- Allow the reaction mixture to stir at room temperature for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]
- Upon completion, adjust the pH to 7-8 with a saturated sodium bicarbonate (NaHCO₃) solution.[4]
- Extract the product with ethyl acetate (3 x 20 mL).[4]
- Wash the combined organic layers with saturated saline solution.[4]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
- Purify the crude product by column chromatography to yield 5-bromothiazol-2-amine.[4] To obtain the hydrobromide salt, the crude product before neutralization can be precipitated, filtered, and washed with a non-polar solvent.

Protocol 2: Selective C5-Bromination using Copper(II) Bromide

Procedure:

- Dissolve the 2-aminothiazole derivative (1.0 eq) and CuBr₂ (1.0 eq) in acetonitrile.[1]
- Stir the reaction mixture at room temperature.[1]
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
- Once the starting material is consumed, evaporate the solvent under reduced pressure.[1]

- Dissolve the residue in ethyl acetate and wash with aqueous ammonia (0.1 M).[\[1\]](#)
- Dry the organic layer over MgSO_4 , filter, and evaporate the solvent.[\[1\]](#)
- Purify the crude product by silica gel column chromatography.[\[1\]](#)

Protocol 3: Enzymatic Bromination for High Selectivity

Procedure:

- In an aqueous buffer, combine the 2-aminothiazole substrate, a bromide salt (e.g., KBr), a vanadium-dependent haloperoxidase (VHPO), and vanadate.[\[1\]](#)[\[3\]](#)
- Initiate the reaction by adding hydrogen peroxide (H_2O_2).[\[1\]](#)[\[3\]](#)
- Maintain the reaction at a mild temperature (e.g., 30°C) with stirring.[\[1\]](#)[\[3\]](#)
- Monitor the reaction by LC-MS or TLC.[\[1\]](#)
- After completion, quench the reaction by adding catalase to decompose excess H_2O_2 .[\[1\]](#)
- Extract the product with an organic solvent and purify as necessary.[\[1\]](#)

Data Presentation

Table 1: Summary of Synthetic Methods for 2-Amino-5-bromothiazole

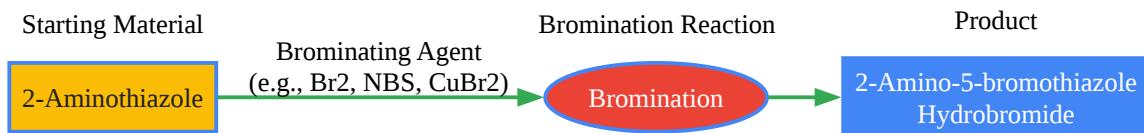
Method	Brominating Agent	Solvent	Temperature	Yield	Reference
1	Bromine	Acetic Acid	0 °C to RT	75%	[4]
2	Copper(II) Bromide	Acetonitrile	Room Temperature	High	[1] [2]
3	Enzymatic	$\text{KBr} / \text{H}_2\text{O}_2 / \text{VHPO}$	30 °C	Not specified	[1] [3]

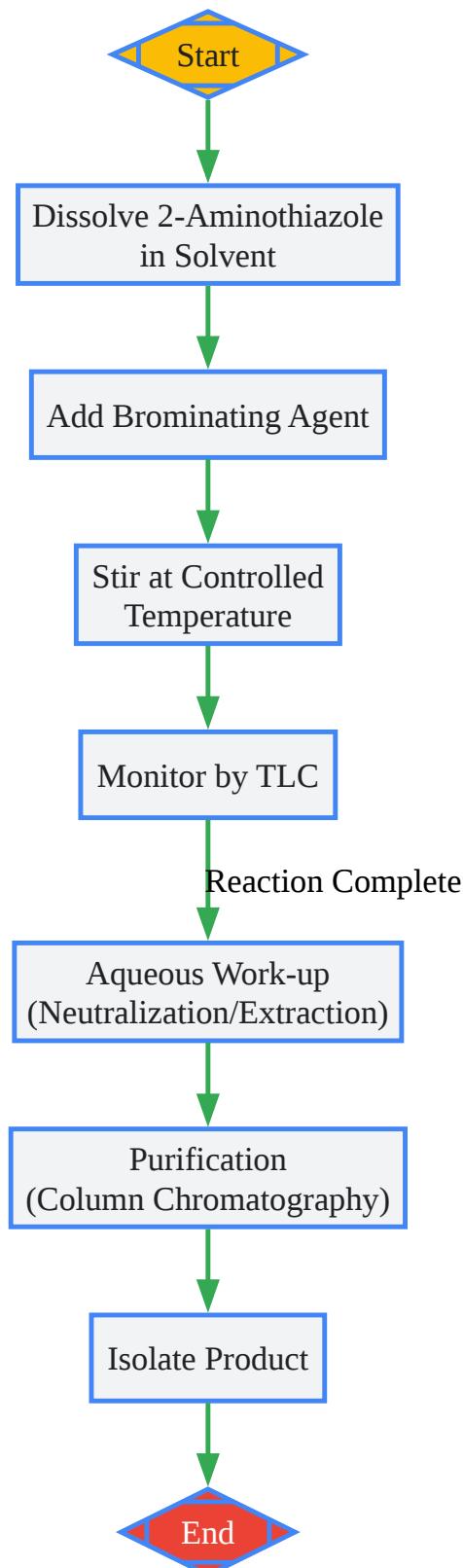
Table 2: Physicochemical Properties of 2-Amino-5-bromothiazole and its Hydrobromide Salt

Property	2-Amino-5-bromothiazole	2-Amino-5-bromothiazole Hydrobromide	Reference
CAS Number	3034-22-8	61296-22-8	[5]
Molecular Formula	C ₃ H ₃ BrN ₂ S	C ₃ H ₃ BrN ₂ S · HBr	[5]
Molecular Weight	179.04 g/mol	259.95 g/mol	[5]
Melting Point	165 °C (dec.)	165 °C (dec.)	[5]
Appearance	White solid	Solid	[5]

Mandatory Visualizations

Logical Workflow for Synthesis





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